molecular formula C10H15NO2 B8400380 4-Methoxymethoxyphenethylamine

4-Methoxymethoxyphenethylamine

Cat. No.: B8400380
M. Wt: 181.23 g/mol
InChI Key: RILYNDPGQNWVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxymethoxyphenethylamine is a synthetic substituted phenethylamine of interest in biochemical and pharmacological research. As part of the phenethylamine class, which includes endogenous neurotransmitters, it serves as a valuable structural scaffold for studying receptor interactions and cellular processes . Researchers investigate these compounds for their potential interactions with various neurological targets. Substituted phenethylamines are known to exhibit affinity for serotonergic receptors, particularly the 5-HT2A receptor, and may also interact with other monoaminergic systems such as dopamine and norepinephrine transporters . In vitro studies suggest that certain phenethylamines can act as microtubule-targeting agents, potentially altering cytoskeletal dynamics by interacting with tubulin at the colchicine binding site . This makes them useful probes for investigating cell division, intracellular transport, and neuronal plasticity. Furthermore, novel research explores the hypothesis that primary amine phenethylamines may serve as substrates for transglutaminase 2 (TGM2), leading to post-translational protein modifications in cellular models, a process that could influence long-term changes in cell state . This compound is provided for research purposes to support these and other advanced chemical and biological investigations. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and adhere to their institution's chemical safety protocols when handling this compound.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-[4-(methoxymethoxy)phenyl]ethanamine

InChI

InChI=1S/C10H15NO2/c1-12-8-13-10-4-2-9(3-5-10)6-7-11/h2-5H,6-8,11H2,1H3

InChI Key

RILYNDPGQNWVJK-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=C(C=C1)CCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted phenethylamines exhibit diverse biological and chemical behaviors based on their functional groups. Below is a detailed comparison of 4-methoxyphenethylamine with structurally related compounds.

4-Methoxyamphetamine (PMA)

Property 4-Methoxyphenethylamine 4-Methoxyamphetamine (PMA)
Molecular Formula C₉H₁₃NO C₁₀H₁₅NO
Substituents 4-OCH₃, phenethylamine 4-OCH₃, α-methylphenethylamine
Molecular Weight 151.21 g/mol 165.23 g/mol
Regulatory Status Not scheduled Controlled under UN 1971 Convention
Key Differences Lacks α-methyl group; weaker CNS activity α-methyl enhances potency and serotonergic effects

PMA, a methylated analog, demonstrates potent stimulant and hallucinogenic properties due to its enhanced lipid solubility and affinity for serotonin receptors. Its α-methyl group prolongs metabolic stability, increasing toxicity risks compared to 4-methoxyphenethylamine .

N-Methyl-4-methoxyphenethylamine

Property 4-Methoxyphenethylamine N-Methyl-4-methoxyphenethylamine
Molecular Formula C₉H₁₃NO C₁₀H₁₅NO
Substituents Primary amine N-methylated amine
Molecular Weight 151.21 g/mol 165.23 g/mol
Synthesis Sodium borohydride reduction N-methylation of parent compound
Physicochemical Higher polarity Increased lipophilicity

The hydrochloride salt form (mp 179–182°C) is commonly used in research .

4-Hydroxy-3-methoxyphenethylamine Derivatives

Property 4-Methoxyphenethylamine 4-Hydroxy-3-methoxyphenethanol
Molecular Formula C₉H₁₃NO C₉H₁₂O₃
Substituents 4-OCH₃ 3-OCH₃, 4-OH, ethanol side chain
Applications Synthetic intermediate Antioxidant research
Hazards Limited data H315/H318 (skin/eye irritation)

The hydroxyl group in 4-hydroxy-3-methoxyphenethanol introduces hydrogen-bonding capacity, altering solubility and reactivity compared to the purely methoxy-substituted analog .

Ethoxy-Methoxy Substituted Analogues

Property 4-Methoxyphenethylamine 4-Ethoxy-3-methoxyphenethylamine
Molecular Formula C₉H₁₃NO C₁₁H₁₇NO₂
Substituents 4-OCH₃ 3-OCH₃, 4-OCH₂CH₃
Synthesis Reductive amination Etherification of phenolic OH
Research Use Neurochemical studies Structure-activity relationship (SAR) studies

Ethoxy substitutions increase steric bulk and electron-donating effects, which may influence receptor binding kinetics .

Preparation Methods

Synthesis of Anisole

The process begins with the methylation of phenol using methyl sulfate under alkaline conditions. A molar ratio of phenol:methyl sulfate:KOH = 1:1.5:2.5 achieves near-quantitative conversion to anisole at 85°C. The reaction is monitored via TLC, with distillation yielding 98% pure anisole.

Bromination to 4-Methoxybromobenzene

Anisole undergoes electrophilic bromination using bromine in the presence of pyridine as a catalyst. At 0–5°C, a 1:1.2 molar ratio of anisole:bromine produces 4-methoxybromobenzene in 95% yield after extraction with CCl₄.

Grignard Reaction with Ethylene Oxide

Magnesium reacts with 4-methoxybromobenzene in anhydrous tetrahydrofuran (THF) to form a Grignard reagent. Subsequent addition of ethylene oxide at 32–35°C generates 4-methoxyphenylethanol. The product is isolated via fractional distillation under reduced pressure (116–120°C at 133 Pa), achieving a 94% yield.

Tosylation and Phthalimide Displacement

The alcohol is converted to its tosylate using toluenesulfonyl chloride (TsCl) in dichloromethane. Reaction with potassium phthalimide in dimethylformamide (DMF) at 65°C for 9.5 hours forms the phthalimide-protected amine. Hydrazine hydrate cleavage in methanol yields 4-methoxyphenethylamine, with a final purity of 98.2% after distillation.

Table 1: Key Parameters for Grignard-Based Synthesis

StepReagentsConditionsYield (%)
Anisole synthesisPhenol, methyl sulfate, KOH85°C, 2–3 h98
BrominationBr₂, pyridine, CCl₄0–5°C, 12–13 h95
Grignard reactionMg, ethylene oxide, THF32–35°C, 12 h94
TosylationTsCl, triethylamine, CH₂Cl₂12–15°C, 14–15 h98.2
Amine liberationHydrazine hydrate, HClReflux, 1.5 h96

Nitroaldol Reduction Pathway (CN102976958A)

Condensation of 4-Methoxybenzaldehyde with Nitromethane

The Henry reaction between 4-methoxybenzaldehyde and nitromethane in glacial acetic acid, catalyzed by ammonium acetate, produces 4-methoxy-β-nitrostyrene. At reflux (4–4.5 hours), this step achieves an 87.3% yield after recrystallization from THF/methanol.

Zinc-Mediated Nitro Group Reduction

Activated zinc powder (treated with 30% HCl) reduces the nitro compound in methanol. The reaction proceeds at 40–55°C over 4.5 hours, followed by extraction with chloroform and neutralization with saturated NaHCO₃. Distillation under reduced pressure yields 4-methoxy-β-phenethylamine with 85% purity.

Table 2: Performance Metrics for Nitroaldol Route

StepReagentsConditionsYield (%)
Nitrostyrene synthesis4-Methoxybenzaldehyde, NH₄OAcReflux, 4 h87.3
Zinc reductionZn, HCl, CHCl₃40–55°C, 4.5 h85

Comparative Analysis of Industrial Viability

Cost and Scalability

  • The Grignard method () requires specialized equipment for anhydrous conditions but achieves higher yields (98.2% final step).

  • The nitroaldol route () uses cheaper reagents (Zn, HCl) but involves longer reaction times and lower yields (85%).

Emerging Trends and Unresolved Challenges

Catalytic Innovations

Recent patents omit catalytic asymmetric methods for chiral 4-methoxy derivatives—a gap in enantioselective synthesis.

Deuterated Analogs

Thesis data ( ) suggest deuterium-labeled 4-methoxymethyl compounds could improve pharmacokinetic studies but require adaptation to phenethylamine synthesis.

Q & A

Basic Research Questions

Q. What are the key structural features of 4-Methoxymethoxyphenethylamine, and how do they influence its physicochemical properties?

  • Answer : The compound features a phenethylamine backbone with a methoxy group attached to a phenyl ring (molecular formula: C₁₆H₁₉NO, molecular weight: ~245.35 g/mol) . The methoxy group enhances lipophilicity, improving membrane permeability and bioavailability. This structural characteristic is critical for interactions with neurotransmitter receptors (e.g., serotonin and dopamine receptors) in neuropharmacological studies . Physicochemical properties like logP and pKa can be experimentally determined via HPLC or potentiometric titration to guide solubility and stability assessments.

Q. What are the standard synthetic routes for this compound, and which reaction conditions are critical for high yield?

  • Answer : Common methods include:

  • Reductive amination : Using 4-methoxybenzaldehyde and phenethylamine with NaBH₄ or LiAlH₄ as reducing agents .
  • Substitution reactions : Electrophilic aromatic substitution with methoxy precursors under controlled pH and temperature .
    Critical conditions include inert atmospheres (to prevent oxidation), precise stoichiometry, and purification via column chromatography. Yields >70% are achievable with optimized reaction times (6–12 hours) and temperatures (25–60°C) .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Answer :

  • LC-MS/MS : For quantifying purity and detecting metabolites in biological matrices .
  • NMR (¹H/¹³C) : To confirm structural integrity, particularly the methoxy (-OCH₃) and ethylamine (-CH₂CH₂NH₂) moieties .
  • FT-IR : To identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design a study to assess this compound's pharmacokinetics and metabolic stability?

  • Answer :

  • In vitro assays : Use hepatic microsomes or S9 fractions to identify Phase I/II metabolites via LC-HRMS .
  • In vivo models : Administer the compound to rodents, collect plasma/tissue samples at timed intervals, and quantify using validated LC-MS/MS methods .
  • Data analysis : Apply non-compartmental modeling (e.g., Phoenix WinNonlin) to calculate AUC, t₁/₂, and clearance rates. Control for interspecies variability by cross-referencing human hepatocyte data .

Q. What experimental strategies resolve contradictions in reported receptor binding affinities of this compound?

  • Answer :

  • Systematic review : Follow PRISMA guidelines to aggregate and compare data from heterogeneous studies, controlling for variables like receptor subtype (e.g., 5-HT₂A vs. 5-HT₁A) and assay conditions (e.g., radioligand concentration) .
  • Unified assay protocol : Standardize competitive binding assays (e.g., using [³H]ketanserin for 5-HT₂A) across labs, with triplicate measurements and negative controls (e.g., ketanserin as a reference antagonist) .

Q. How can computational modeling optimize the synthesis of this compound derivatives with enhanced CNS penetration?

  • Answer :

  • QSAR modeling : Correlate substituent effects (e.g., methoxy position) with logBB (blood-brain barrier permeability) using software like Schrödinger .
  • Docking simulations : Predict interactions with P-glycoprotein (P-gp) efflux transporters to prioritize derivatives with reduced substrate recognition .
  • Validation : Synthesize top candidates and test permeability in MDCK-MDR1 cell monolayers .

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